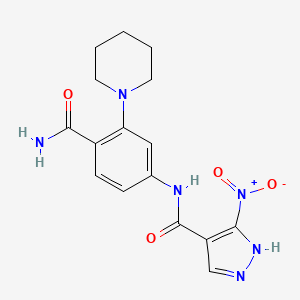
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide, also known as CNP-PPNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide works by binding to the ATP-binding site of protein kinases, preventing them from catalyzing the transfer of phosphate groups to their substrates. This results in the inhibition of downstream signaling pathways, ultimately leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of the cell cycle. It has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide is its high potency and specificity for protein kinases, making it a valuable tool for studying these enzymes. However, one limitation of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide is its relatively short half-life, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide in scientific research. One potential application is in the development of new cancer therapies, as protein kinases play a critical role in the development and progression of many types of cancer. Additionally, N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide could be used to study the role of protein kinases in other biological processes, such as neuronal development and immune system function. Finally, the development of new analogs of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide could lead to the discovery of even more potent and specific inhibitors of protein kinases.
Métodos De Síntesis
The synthesis of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide involves the reaction of 4-carbamoyl-3-piperidin-1-ylphenylamine with 5-nitro-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide has been widely used in scientific research as a tool to study various biological processes. It has been found to be particularly useful in the study of protein kinases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide is a potent inhibitor of several protein kinases, including Aurora A, Aurora B, and FLT3, making it a valuable tool for studying the function of these enzymes.
Propiedades
IUPAC Name |
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c17-14(23)11-5-4-10(8-13(11)21-6-2-1-3-7-21)19-16(24)12-9-18-20-15(12)22(25)26/h4-5,8-9H,1-3,6-7H2,(H2,17,23)(H,18,20)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUAGRSUDVWHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)NC(=O)C3=C(NN=C3)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoyl-3-piperidin-1-ylphenyl)-5-nitro-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7433956.png)

![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)
![2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7433987.png)
![3-(2,5-dimethylphenyl)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7433996.png)
![1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)
![Methyl 4-[2,2,2-trifluoro-1-[2-(4-methoxy-2-methylphenyl)acetyl]oxyethyl]benzoate](/img/structure/B7434007.png)
![4-chloro-3-fluoro-N-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]benzenesulfonamide](/img/structure/B7434031.png)
![4-(6-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-diazepane-1-sulfonamide](/img/structure/B7434043.png)
![rac-[(1R,2S,6S,7S)-3-oxa-4-azatricyclo[5.2.1.0,2,6]dec-4-en-5-yl]methanamine](/img/structure/B7434051.png)
![[1-[4-(3-Carbamoylpiperidin-1-yl)benzoyl]piperidin-2-yl]methyl piperidine-1-carboxylate](/img/structure/B7434052.png)
![methyl N-[[4-[(6-carbamoylpyrimidin-4-yl)amino]phenyl]methyl]-N-methylcarbamate](/img/structure/B7434056.png)